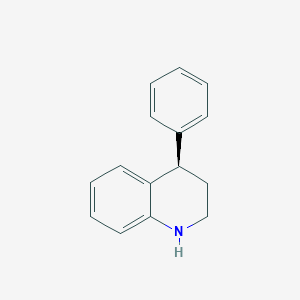

(R)-4-phenyl-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

(4R)-4-phenyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C15H15N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13,16H,10-11H2/t13-/m1/s1 |

InChI Key |

YUEVNAMKBJHWDG-CYBMUJFWSA-N |

Isomeric SMILES |

C1CNC2=CC=CC=C2[C@H]1C3=CC=CC=C3 |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for R 4 Phenyl 1,2,3,4 Tetrahydroquinoline and Analogues

Enantioselective Synthesis Approaches

The development of efficient and highly selective methods for the synthesis of enantiopure tetrahydroquinolines is a continuing area of research. These strategies can be broadly categorized into asymmetric catalytic reductions of quinoline (B57606) precursors and stereoselective cascade or one-pot reactions.

Asymmetric Catalytic Reductions of Quinoline Precursors

Asymmetric catalytic reduction of the corresponding quinoline is a direct and atom-economical approach to obtaining chiral tetrahydroquinolines. Various catalytic systems have been explored, with a significant focus on transition metal catalysts and chiral Brønsted acids.

Chiral phosphoric acids (CPAs) derived from 1,1'-bi-2-naphthol (B31242) (BINOL) have emerged as powerful organocatalysts for a wide range of enantioselective transformations, including the reduction of quinolines. These catalysts, acting as chiral Brønsted acids, can activate the quinoline substrate towards reduction by a hydride source, typically a Hantzsch ester. The bulky substituents at the 3,3'-positions of the BINOL backbone play a crucial role in creating a chiral environment that directs the stereochemical outcome of the reaction.

While specific data for the chiral BINOL phosphoric acid-catalyzed reduction of 4-phenylquinoline (B1297854) to yield (R)-4-phenyl-1,2,3,4-tetrahydroquinoline is not extensively detailed in the reviewed literature, the general applicability of this methodology to other substituted quinolines suggests its potential. For instance, various 2-substituted quinolines have been successfully reduced with high enantioselectivities using this approach. The reaction proceeds through the formation of a chiral ion pair between the protonated quinoline and the conjugate base of the chiral phosphoric acid, which then guides the hydride transfer from the Hantzsch ester. The enantioselectivity is highly dependent on the steric and electronic properties of the substituents on both the quinoline substrate and the chiral phosphoric acid catalyst.

Table 1: Asymmetric Transfer Hydrogenation of 2-Substituted Quinolines Catalyzed by Chiral Phosphoric Acids (Illustrative data for analogous compounds)

| Entry | Quinoline Substrate | Chiral Phosphoric Acid Catalyst | Yield (%) | ee (%) |

| 1 | 2-Methylquinoline | (R)-TRIP | 95 | 92 |

| 2 | 2-Styrylquinoline | (R)-TRIP | 91 | 96 |

| 3 | 2-Cyclohexylquinoline | (R)-STRIP | 98 | 94 |

Data is illustrative and based on findings for 2-substituted quinolines, not 4-phenylquinoline.

Iridium complexes bearing chiral ligands are highly effective catalysts for the asymmetric hydrogenation of a variety of substrates, including N-heterocycles. The direct hydrogenation of quinolines using these catalysts offers a green and efficient route to chiral tetrahydroquinolines. However, research has indicated that the substitution pattern on the quinoline ring significantly influences the enantioselectivity of the reaction.

Specifically for the iridium-catalyzed asymmetric hydrogenation of 4-substituted quinolines, studies have reported very low enantioselectivities. For example, the hydrogenation of 4-methylquinoline (B147181) resulted in a racemic or near-racemic product. dicp.ac.cn This suggests that the substituent at the 4-position may hinder the effective interaction between the substrate and the chiral iridium catalyst, preventing efficient enantiodiscrimination. Consequently, while iridium catalysis is a powerful tool for other quinoline derivatives, it appears to be a less promising approach for the direct, highly enantioselective synthesis of this compound.

Besides iridium, other transition metals such as ruthenium and rhodium have also been explored for the asymmetric reduction of quinolines.

Ruthenium Catalysis: Chiral ruthenium complexes have been successfully employed in the asymmetric hydrogenation of various quinoline derivatives. These catalysts, often featuring chiral diamine or phosphine (B1218219) ligands, can achieve high conversions and enantioselectivities for 2-substituted and 2,3-disubstituted quinolines. acs.org However, specific data on the ruthenium-catalyzed asymmetric hydrogenation of 4-phenylquinoline is scarce in the reviewed literature, making it difficult to assess its efficacy for producing the (R)-enantiomer.

Rhodium Catalysis: Rhodium-catalyzed asymmetric hydrogenations are also well-established for various unsaturated compounds. While there is extensive research on the rhodium-catalyzed asymmetric hydrogenation of other classes of compounds, its application to the direct asymmetric hydrogenation of 4-phenylquinoline to produce this compound with high enantioselectivity is not well-documented in the available literature. Rhodium-catalyzed asymmetric transfer hydrogenation has been successfully applied to 4-quinolone derivatives to produce the corresponding tetrahydroquinoline-4-ols with excellent enantioselectivities. rsc.org

Stereoselective Cascade and One-Pot Reaction Sequences

Cascade and one-pot reactions offer significant advantages in terms of efficiency and sustainability by combining multiple synthetic steps into a single operation, thereby avoiding the isolation of intermediates.

Biomimetic approaches aim to mimic biological processes, often employing catalysts and reaction conditions that are inspired by nature. In the context of tetrahydroquinoline synthesis, biomimetic cascade reductions can involve the in situ formation of a quinoline intermediate from acyclic precursors, followed by an asymmetric reduction.

One such strategy involves the acid-catalyzed and ruthenium-catalyzed formation of an aromatic quinoline intermediate from a 2-aminochalcone, followed by a biomimetic asymmetric reduction. dicp.ac.cn This reduction step often utilizes a chiral phosphoric acid and a regenerable NAD(P)H model, such as phenanthridine, which is reduced in situ by a ruthenium complex and hydrogen gas. dicp.ac.cn This one-pot cascade process has been shown to produce a variety of chiral tetrahydroquinolines with high yields and enantioselectivities. While specific examples for the synthesis of this compound via this exact cascade are not explicitly detailed, the methodology's success with a range of substituted 2-aminochalcones suggests its potential applicability. The key to this strategy is the compatibility of the different catalytic cycles and the effective control of stereoselectivity in the final reduction step by the chiral phosphoric acid. dicp.ac.cn

Table 2: One-Pot Cascade Biomimetic Reduction for the Synthesis of Chiral Tetrahydroquinolines (Illustrative data for analogous compounds)

| Entry | 2-Aminochalcone Substrate | Chiral Phosphoric Acid | Yield (%) | ee (%) |

| 1 | (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one | (R)-STRIP | 91 | 88 |

| 2 | (E)-1-(2-amino-5-chlorophenyl)-3-phenylprop-2-en-1-one | (R)-STRIP | 85 | 86 |

| 3 | (E)-1-(2-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | (R)-STRIP | 93 | 90 |

Data is illustrative and based on findings for the synthesis of 2-phenyltetrahydroquinolines from corresponding 2-aminochalcones.

Sequential Asymmetric Hydroxylation/Diastereoselective Oxidation

A notable biocatalytic approach for the synthesis of chiral tetrahydroquinoline derivatives involves a sequential asymmetric hydroxylation and diastereoselective oxidation process. This method utilizes whole-cell catalysis, offering an environmentally benign alternative to traditional chemical methods.

Researchers have successfully employed the microorganism Rhodococcus equi ZMU-LK19 to catalyze the cascade biocatalysis of (±)-2-substituted-tetrahydroquinolines. This process yields chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols and chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones. The reaction proceeds with high diastereoselectivity and enantioselectivity. thieme-connect.comglobethesis.com

The proposed mechanism for this sequential biooxidation begins with an asymmetric hydroxylation at the C-4 position of the tetrahydroquinoline ring, catalyzed by a monooxygenase enzyme. This is followed by a diastereoselective oxidation of the resulting hydroxyl group to a ketone, yielding the 2,3-dihydroquinolin-4(1H)-one. This cascade process allows for the kinetic resolution of the racemic starting material, providing access to highly enantioenriched products. thieme-connect.comglobethesis.com

Table 1: Biocatalytic Asymmetric Hydroxylation/Diastereoselective Oxidation of (±)-2-Substituted-Tetrahydroquinolines

| Entry | Substrate (Substituent) | Product 1 (Yield, dr, ee) | Product 2 (Yield, ee) |

| 1 | Phenyl | 57%, 99:1, >99% | 25%, >99% |

| 2 | 4-Methylphenyl | 48%, 99:1, >99% | 21%, >99% |

| 3 | 4-Methoxyphenyl | 45%, 99:1, >99% | 19%, >99% |

| 4 | Isopropyl | 35%, 98:2, 98% | 15%, 97% |

| 5 | Cyclopropyl | 31%, 97:3, 96% | 13%, 95% |

Product 1: 2-substituted-1,2,3,4-tetrahydroquinoline-4-ol Product 2: 2-substituted-2,3-dihydroquinolin-4(1H)-one

Organocatalytic Enantioselective Syntheses

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydroquinolines. This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions. Chiral Brønsted acids, such as phosphoric acids, and bifunctional organocatalysts, like thiourea (B124793) derivatives, have been successfully employed.

One strategy involves the asymmetric tandem Michael/aza-Henry reactions catalyzed by chiral bifunctional thiourea. This method has been shown to produce polysubstituted tetrahydroquinolines with high yields, enantioselectivities, and diastereoselectivities. nih.gov Another approach is the asymmetric [4+2] cycloannulation of ortho-aminophenyl para-quinone methides with alkenes, which constructs tetrahydroquinolines with three contiguous stereogenic centers in excellent yields and stereoselectivities. acs.org

Furthermore, a combination of visible-light induction and chiral phosphoric acid catalysis enables the highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. This process involves a relay visible-light-induced cyclization followed by a chiral phosphoric acid-catalyzed transfer hydrogenation.

Table 2: Organocatalytic Enantioselective Synthesis of Tetrahydroquinolines

| Catalyst Type | Reaction Type | Substrates | Key Features |

| Chiral Thiourea | Michael/Aza-Henry | 2-Amino-α,β-unsaturated ketones and nitroolefins | Good yields (up to 98%), high ee (>99%), high dr (up to 20:1). nih.gov |

| Chiral Phosphoric Acid | [4+2] Cycloannulation | ortho-Aminophenyl p-QMs and alkenes | Excellent yields, exclusive diastereoselectivities, high enantioselectivities. acs.org |

| Quinidine-NH-thiourea/L-phenylalanine | Supramolecular Catalysis | Simple substrates followed by reductive amination | Synthesis of functionalized chiral tetrahydroquinolines. nih.gov |

General Synthetic Strategies for Tetrahydroquinolines

Cycloaddition Reactions

Lewis Acid-Catalyzed Povarov Reaction

The Povarov reaction, a formal [4+2] cycloaddition, is a highly effective method for the synthesis of the tetrahydroquinoline scaffold. The use of Lewis acids as catalysts has significantly expanded the scope and efficiency of this reaction.

A variety of Lewis acids, including cerium trichloride (B1173362) and indium(III) chloride, have been utilized to promote the Povarov reaction. nih.govdicp.ac.cn For instance, cerium trichloride, an inexpensive and environmentally friendly catalyst, has been shown to be effective in the one-pot, stereocontrolled synthesis of polyfunctionalized tetrahydroquinolines. nih.gov The reaction conditions can be tuned to selectively produce either the anti- or syn-isomer of the final product. nih.gov Theoretical studies on the indium(III) chloride-catalyzed Povarov reaction suggest that the tetrahydroquinoline core is formed through a domino Mannich–Friedel–Crafts reaction pathway. dicp.ac.cn

Table 3: Lewis Acid-Catalyzed Povarov Reaction for Tetrahydroquinoline Synthesis

| Lewis Acid | Substrates | Key Features |

| Cerium Trichloride | Anilines, Aldehydes, Alkenes | One-pot, stereocontrolled, environmentally friendly. nih.gov |

| Indium(III) Chloride | N-substituted anilines, Aldehydes, Alkenes | Moderate to high yields, proceeds via a domino Mannich–Friedel–Crafts mechanism. dicp.ac.cn |

| Scandium(III) Triflate | Imines, Alkenes | Efficient for the synthesis of hexahydro-2H-pyrano[3,2-c]quinolines. nih.gov |

Imino Diels-Alder Cycloaddition Methodologies

The imino Diels-Alder reaction provides a direct route to the tetrahydroquinoline core. This reaction involves the [4+2] cycloaddition of an imine with a dienophile. The use of catalysts can promote this reaction and control its stereoselectivity.

A mild, catalyzed imino Diels-Alder reaction has been developed for the synthesis of N-(2-(o-tolyl)-1,2,3,4-tetrahydroquinolin-4-yl)formamide derivatives. This protocol demonstrates the versatility of the imino Diels-Alder approach in constructing functionalized tetrahydroquinolines. nih.gov The reaction yields are influenced by the electronic nature of the substituents on the aromatic amine, with electron-donating groups generally providing higher yields. nih.gov The ease of formation and stability of the imine intermediate are crucial for the success of the reaction. nih.gov

Reduction of Quinoline Derivatives

The reduction of quinolines is a straightforward and widely used method for the synthesis of 1,2,3,4-tetrahydroquinolines. Various reducing agents and catalytic systems have been developed for this transformation.

A simple and convenient procedure for the regioselective reduction of quinolines to their 1,2,3,4-tetrahydro derivatives utilizes zinc borohydride. dntb.gov.ua More recently, a boronic acid-catalyzed, one-pot tandem reduction of quinolines followed by reductive alkylation with an aldehyde has been demonstrated. researchgate.net This method provides a step-economical synthesis of N-alkyl tetrahydroquinolines from readily available starting materials. researchgate.net Catalytic hydrogenation is another common strategy, with various catalysts, including palladium on carbon (Pd/C), being effective for the reduction of the quinoline ring system. researchgate.net

Table 4: Methods for the Reduction of Quinoline Derivatives

| Reagent/Catalyst | Key Features |

| Zinc Borohydride | Simple, convenient, regioselective reduction to 1,2,3,4-tetrahydroquinolines. dntb.gov.ua |

| Boronic Acid/Hantzsch Ester | One-pot tandem reduction and reductive alkylation for N-alkyl tetrahydroquinolines. researchgate.net |

| 5% Pd/C, H₂ | Catalytic hydrogenation for the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines. researchgate.net |

| Electrochemical Reduction | Utilizes acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor for hydrocyanomethylation or hydrogenation. nih.gov |

Reduction of Quinolines via Catalytic Hydrogenation

Catalytic hydrogenation of the corresponding quinoline is a direct and atom-economical method for the synthesis of tetrahydroquinolines. The key to achieving the desired (R)-enantiomer lies in the use of chiral catalysts that can effectively control the stereochemistry of the hydrogenation process.

A variety of transition-metal catalysts have been explored for the asymmetric hydrogenation of quinoline derivatives. dicp.ac.cn Iridium complexes with chiral phosphine ligands have shown considerable success. For instance, the use of an Ir/phosphine/I2 system has been demonstrated to be effective for the enantioselective hydrogenation of quinoline derivatives, providing access to optically active tetrahydroquinolines with up to 96% enantiomeric excess (ee). dicp.ac.cn Another effective catalytic system involves phosphine-free chiral cationic ruthenium catalysts. nih.govpku.edu.cn These catalysts have been successfully applied to the asymmetric hydrogenation of a wide range of quinoline derivatives, achieving excellent enantioselectivities (up to >99% ee) and high turnover numbers. nih.govpku.edu.cn

The choice of catalyst, solvent, and reaction conditions plays a crucial role in the outcome of the hydrogenation. For example, in the asymmetric hydrogenation of 2-methylquinoline, cationic Ru-OTf complexes exhibited superior reactivity and enantioselectivity in alcoholic solvents compared to aprotic solvents. pku.edu.cn Interestingly, high enantioselectivity was also achieved in ionic liquids like [bmim]PF6. pku.edu.cn

Table 1: Examples of Catalytic Systems for Asymmetric Hydrogenation of Quinolines

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ir/MeO-Biphep/I2 | 2-Methylquinoline | 94% | dicp.ac.cn |

| (S,S)-TsDPEN-Ru | 2-Methylquinoline | up to 97% | dicp.ac.cn |

| Cationic Ru-OTf complex | 2-Methylquinoline | >99% | pku.edu.cn |

| Ir-ferrocenyloxazoline N,P ligands | 2-Substituted quinolines | up to 92% | dicp.ac.cn |

Reduction of Quinolin-2(1H)-ones via C-O Bond Cleavage

The reduction of quinolin-2(1H)-ones, which are cyclic amides (lactams), presents an alternative route to tetrahydroquinolines. This transformation involves the complete reduction of the amide carbonyl group to a methylene (B1212753) group, which requires potent reducing agents.

Lithium aluminum hydride (LiAlH4) is a common reagent for the reduction of amides and lactams to the corresponding amines. masterorganicchemistry.com The mechanism of this reduction involves the initial addition of a hydride ion to the carbonyl carbon, followed by the formation of an aluminum-oxygen bond. Subsequent elimination of the aluminate species generates an iminium ion, which is then further reduced by another equivalent of hydride to yield the amine. masterorganicchemistry.com This process effectively cleaves the C-O bond of the carbonyl group.

While this method is effective for the synthesis of the tetrahydroquinoline core, achieving enantioselectivity for this compound would necessitate either starting with an enantiomerically pure quinolin-2(1H)-one or employing a chiral reducing agent or catalyst system capable of enantioselective reduction. The direct, highly enantioselective reduction of prochiral quinolin-2(1H)-ones to chiral tetrahydroquinolines is a challenging transformation that often requires specialized catalytic systems.

Domino and Tandem Reaction Sequences

Domino and tandem reactions offer an efficient approach to the synthesis of complex molecules like this compound in a single operation, thereby minimizing waste and improving synthetic efficiency. nih.gov

A notable tandem strategy involves a reduction-reductive amination sequence. nih.gov This approach typically starts with a substrate containing a nitro group and a ketone or aldehyde functionality. The process is initiated by the reduction of the nitro group to an aniline (B41778). This is followed by an intramolecular condensation between the newly formed aniline and the carbonyl group to form a cyclic imine, which is then subsequently reduced to the tetrahydroquinoline. mdpi.com

For instance, a diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been developed using a tandem sequence initiated by catalytic hydrogenation. nih.gov This sequence involves the reduction of an aromatic nitro group, condensation of the resulting aniline with a side-chain carbonyl, and subsequent reduction of the nitrogen-containing intermediate. nih.gov

Intramolecular cyclization reactions provide another powerful strategy for the construction of the tetrahydroquinoline ring system. These reactions can be designed to proceed enantioselectively through the use of chiral catalysts.

One such example is the cobalt(II)-catalyzed tandem 1,5-hydride transfer/cyclization, which yields optically active tetrahydroquinolines with high enantioselectivities. nih.gov Another approach involves a catalytic enantioselective intramolecular hydride shift/ring closure reaction, which allows for the efficient formation of ring-fused tetrahydroquinolines in high enantioselectivities. acs.org Palladium-catalyzed alkene carboamination reactions have also been developed for the enantioselective synthesis of tetrahydroquinolines containing quaternary carbon stereocenters. nih.gov

Synthetic Routes from Non-Quinoline Starting Materials (e.g., 2-aminochalcones)

The synthesis of tetrahydroquinolines is not limited to the modification of quinoline precursors. Routes starting from acyclic precursors, such as 2-aminochalcones, offer a flexible approach to constructing the heterocyclic ring with desired stereochemistry.

A one-pot cascade biomimetic reduction of 2-aminochalcones has been developed for the synthesis of chiral tetrahydroquinolines. dicp.ac.cn This method involves an acid-catalyzed and ruthenium-catalyzed formation of an aromatic quinoline intermediate, followed by a biomimetic asymmetric reduction. This approach has demonstrated high yields and excellent enantioselectivities. dicp.ac.cn The stereoselective synthesis of tetrahydroquinolines can also be achieved via an asymmetric domino reaction of aminochalcones, highlighting the versatility of these starting materials. researchgate.net

Table 2: Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Transformation | Stereocontrol |

|---|---|---|---|

| Catalytic Hydrogenation | 4-Phenylquinoline | Asymmetric reduction of C=N and C=C bonds | Chiral catalyst |

| Reduction of Quinolin-2(1H)-one | 4-Phenylquinolin-2(1H)-one | C-O bond cleavage and reduction | Chiral reducing agent or pre-resolved starting material |

| Domino Reaction | Substituted nitro-aromatics | Reduction-reductive amination | Diastereoselective control |

| Intramolecular Cyclization | Functionalized anilines | Tandem hydride transfer/cyclization | Chiral catalyst |

| From 2-Aminochalcones | 2-Aminochalcone | Cascade biomimetic reduction | Chiral catalyst and biomimetic reducing agent |

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and improving enantioselectivity.

In the asymmetric hydrogenation of quinolines catalyzed by chiral cationic ruthenium complexes, mechanistic studies, including stoichiometric reactions, intermediate characterization, and isotope labeling, have revealed an ionic and cascade reaction pathway. nih.gov This pathway involves a 1,4-hydride addition to the quinoline ring, followed by isomerization and a subsequent 1,2-hydride addition. The hydrogen addition occurs via a stepwise H+/H- transfer process outside the coordination sphere of the metal. nih.gov DFT calculations suggest that the enantioselectivity arises from the CH/π attraction between the η6-arene ligand in the Ru-complex and the fused phenyl ring of the dihydroquinoline intermediate within a 10-membered ring transition state. acs.orgnih.gov

For domino reactions, such as the Povarov reaction, the proposed mechanism involves the initial formation of a β-enamino ester from the reaction of an arylamine with an alkyne. beilstein-journals.orgnih.gov Concurrently, an N-aryl aldimine is formed from the reaction of the arylamine with an aldehyde. A subsequent Mannich-type addition of the enamino ester to the acid-promoted aldimine, followed by an intramolecular electrophilic aromatic substitution, leads to the formation of the tetrahydroquinoline ring. beilstein-journals.orgnih.gov

In the one-pot cascade biomimetic reduction of 2-aminochalcones, the reaction proceeds through the formation of an aromatic quinoline intermediate. dicp.ac.cn This is followed by a biomimetic asymmetric reduction, where a chiral NAD(P)H model is employed in the presence of a transfer catalyst, such as a simple achiral phosphoric acid, to deliver the chiral tetrahydroquinoline. dicp.ac.cn

Proposed Reaction Mechanisms for Key Transformations

The synthesis of chiral 4-phenyl-1,2,3,4-tetrahydroquinolines is often achieved through key transformations such as the Povarov reaction, domino reactions, and metal-mediated cyclizations. Each of these proceeds through distinct proposed mechanisms.

One of the most powerful methods for synthesizing the tetrahydroquinoline scaffold is the Povarov reaction, an acid-catalyzed [4+2] cycloaddition between N-aryl imines and electron-rich olefins. acs.orgharvard.edunih.gov In a typical catalytic cycle involving a chiral Brønsted acid like a chiral phosphoric acid, the acid protonates the imine, forming a highly electrophilic iminium ion. This activation facilitates the cycloaddition with an alkene. The stereochemical outcome is dictated by the chiral environment provided by the catalyst.

In other acid-catalyzed domino reactions, an N-phenyliminium intermediate can be generated from the rearrangement of precursors like N-indanyl(methoxy)amines upon treatment with an acid such as triflic acid. nih.gov This iminium species then undergoes nucleophilic attack by another reactant, followed by cyclization to yield the tetrahydroquinoline product with a specific diastereoselectivity. nih.gov

Metal-mediated heterocyclization presents another pathway. For instance, an iron(III) complex can catalyze the intramolecular nitrene C-H insertion of an aryl azide. nih.govmdpi.com The proposed mechanism involves the formation of an iron-nitrene complex, which then abstracts a γ-hydrogen from a side chain to generate a benzylic radical. nih.govmdpi.com Subsequent cyclization of this radical intermediate leads to the formation of the 2-aryl-1,2,3,4-tetrahydroquinoline. nih.govmdpi.com

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding and optimizing synthetic pathways. In the synthesis of 4-phenyl-1,2,3,4-tetrahydroquinoline (B3012551) and its analogues, several key intermediates have been proposed or identified.

In the acid-catalyzed rearrangement of N-indanyl(methoxy)amines, the formation of an N-phenyliminium intermediate is a critical step. nih.gov This species is highly electrophilic and directs the subsequent nucleophilic addition and cyclization, ultimately determining the stereochemistry of the final product. nih.gov

For metal-mediated reactions, particularly those involving iron catalysts, an iron-nitrene complex is a proposed key intermediate. nih.govmdpi.com This complex is responsible for the subsequent C-H bond activation. Following the formation of the nitrene complex, a benzylic radical is generated through hydrogen abstraction. nih.govmdpi.com The existence of this radical intermediate is central to the proposed cyclization mechanism.

In radical-mediated intramolecular C-H amination reactions, aminium radicals are the key reactive intermediates. nih.gov These nitrogen-centered radicals can be generated from precursors under acidic conditions with a suitable single-electron reducing agent. nih.govacs.org The aminium radical then undergoes cyclization to form the tetrahydroquinoline ring.

A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides (p-QMs) with cyanoalkenes provides a route to various 4-aryl-substituted tetrahydroquinolines. frontiersin.org This reaction proceeds efficiently under mild conditions and is believed to involve intermediates generated from the interaction of the p-QM and the cyanoalkene. frontiersin.org

Role of Catalysts and Reagents in Stereocontrol and Reaction Efficiency

The choice of catalyst and reagents is paramount in achieving high stereocontrol and reaction efficiency in the synthesis of this compound. Chiral catalysts, in particular, play a central role in dictating the enantioselectivity of the reaction.

Chiral Phosphoric Acids (CPAs) have emerged as highly effective organocatalysts in a variety of enantioselective transformations leading to tetrahydroquinolines. nih.govorganic-chemistry.org In the Povarov reaction, a CPA can act as a bifunctional catalyst. It activates the imine through protonation while the chiral backbone of the acid controls the facial selectivity of the incoming nucleophile through hydrogen bonding, thus inducing high enantioselectivity. nih.gov For instance, a CPA bearing an o-CF3-aryl group on an H8-BINOL framework has shown high efficiency in the three-component Povarov reaction to construct azaspirocycles. researchgate.net

| Catalyst Type | Example | Role in Stereocontrol and Efficiency |

| Chiral Phosphoric Acid | (R)-CPA | Acts as a bifunctional catalyst, activating substrates through dual H-bond activation and creating a chiral environment for stereocontrol. nih.gov |

| Chiral Urea (B33335) | Chiral Thiourea | Used in cooperative catalysis with a Brønsted acid in the asymmetric Povarov reaction to generate multiple stereocenters with high selectivity. acs.orgharvard.edunih.gov |

| Metal Complex | N,N'-dioxide L4-Sc(OTf)3 | Catalyzes the asymmetric Povarov reaction, enabling the synthesis of enantiopure tetrahydroquinoline derivatives with a quaternary stereocenter at the C4 position. nih.gov |

| Palladium Complex | Pd/YuePhos | In combination with specific chiral ligands, enables ligand-dependent diastereodivergent synthesis of tetrahydroquinolines, allowing access to different stereoisomers. rsc.orgnih.gov |

Cooperative catalysis , employing a combination of a chiral catalyst and a Brønsted or Lewis acid, has also proven effective. For example, the use of a chiral urea catalyst in conjunction with a Brønsted acid like anhydrous p-toluenesulfonic acid (PTSA) in the asymmetric Povarov reaction can generate three contiguous stereogenic centers with good diastereoselectivity and enantioselectivity. acs.orgharvard.edunih.gov

Chiral metal complexes are also widely used. An N,N'-dioxide L4-Sc(OTf)3 complex has been successfully employed to catalyze the asymmetric Povarov reaction with α-alkyl styrenes, yielding enantiopure tetrahydroquinolines with a quaternary stereocenter at the C4 position in excellent diastereo- and enantioselectivities. nih.gov

Furthermore, the development of novel chiral ligands for metal catalysts allows for advanced stereocontrol. For example, the P-chirogenic ligand YuePhos has been used in a palladium-catalyzed asymmetric intermolecular [4+2] cycloaddition to produce different diastereomers of chiral tetrahydroquinolines simply by switching the chiral ligand. rsc.orgnih.gov

Analysis of Radical Pathways in Oxidative Syntheses

While many syntheses of tetrahydroquinolines proceed through ionic intermediates, radical pathways, particularly in oxidative syntheses, offer an alternative and powerful approach. These reactions often involve the generation of a nitrogen-centered radical which then undergoes an intramolecular C-H amination.

A notable example is the ground-state radical-mediated intramolecular C-H amination of N-2,4-dinitrophenoxy derivatives of arylpropylamines. nih.gov In this process, an aminium radical is generated under acidic conditions using a ruthenium catalyst, such as Ru(bpy)3Cl2, in an air atmosphere. nih.govacs.org This nitrogen-centered radical then cyclizes onto the aromatic ring to form the tetrahydroquinoline skeleton. nih.gov This method avoids the need for photoactivation, which is often required for similar transformations. nih.gov

Another instance of a radical pathway is observed in the iron-mediated heterocyclization of aryl azides. nih.govmdpi.com The reaction is proposed to proceed through an iron-nitrene complex which then abstracts a hydrogen atom from the side chain, leading to the formation of a benzylic radical . nih.govmdpi.com This radical subsequently cyclizes to afford the tetrahydroquinoline product. nih.govmdpi.com

The analysis of these radical pathways highlights the versatility of synthetic approaches to the tetrahydroquinoline core. The ability to generate and control reactive radical intermediates provides a complementary strategy to the more common ionic cyclization reactions.

Chemical Reactivity and Transformations of Tetrahydroquinolines

Oxidative Processes: Dehydrogenation Reactions

The conversion of the tetrahydroquinoline core to the fully aromatic quinoline (B57606) system is a common and important transformation. This oxidative dehydrogenation, or aromatization, can be achieved using a variety of reagents and catalytic systems. The reaction eliminates two hydrogen atoms from the heterocyclic ring (one from the nitrogen at position 1 and one from the carbon at position 2), creating a more thermodynamically stable aromatic system.

A facile and effective method for the dehydrogenation of 4-phenyltetrahydroquinoline involves the use of N-Bromosuccinimide (NBS). organic-chemistry.org In this process, NBS functions not only as an electrophile for bromination but also as an oxidant to achieve the dehydrogenation, often in a one-pot reaction. organic-chemistry.org The mechanism for dehydrogenation is proposed to proceed via a radical pathway. organic-chemistry.org

Various catalytic systems have also been developed for the aerobic dehydrogenation of the broader class of 1,2,3,4-tetrahydroquinolines, which are applicable to the 4-phenyl derivative. These methods are often favored for their milder conditions and environmental advantages. For instance, o-quinone-based catalysts, in conjunction with a Co(salophen) cocatalyst, can efficiently dehydrogenate tetrahydroquinolines to quinolines using ambient air at room temperature. rsc.org Other systems, such as activated carbon with molecular oxygen or Palladium on carbon (Pd/C) with ethylene, have also proven effective for the dehydrogenation of various substituted tetrahydroquinolines. nih.gov

The reaction conditions for these transformations can be tailored based on the desired outcome. The choice of catalyst, solvent, and oxidant can influence reaction times and yields. For example, the dehydrogenation of 2-substituted tetrahydroquinolines has been achieved in high yields using a 1,10-phenanthroline-5,6-dione (B1662461) catalyst system. rsc.org

Table 1: Examples of Dehydrogenation Reactions of Substituted Tetrahydroquinolines

| Substrate | Reagent/Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Phenyltetrahydroquinoline | N-Bromosuccinimide (NBS) | 6,8-Dibromo-4-phenylquinoline | 87% | organic-chemistry.org |

| 2-Methyl-1,2,3,4-tetrahydroquinoline | phd/Co(salophen), air | 2-Methylquinoline | 83% | rsc.org |

| 2-Phenyl-1,2,3,4-tetrahydroquinoline | phd/Co(salophen), air | 2-Phenylquinoline | 87% | rsc.org |

| 1,2,3,4-Tetrahydroquinoline (B108954) | Pd/C - Ethylene | Quinoline | N/A | nih.gov |

Electrophilic Aromatic Substitution on the Tetrahydroquinoline Ring

The benzene (B151609) ring of the tetrahydroquinoline system is activated towards electrophilic aromatic substitution (EAS) by the electron-donating effect of the fused amino group. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring, particularly at the positions ortho and para to the point of fusion (positions 5, 7, and the activated 6, 8 positions). This makes the ring more nucleophilic and susceptible to attack by electrophiles.

A clear example of this reactivity is the bromination of 4-phenyltetrahydroquinoline using N-Bromosuccinimide (NBS). organic-chemistry.org In this reaction, electrophilic substitution occurs readily on the activated aromatic ring. Due to the strong activating effect of the amine, substitution happens at the positions ortho and para to it. Specifically, with 4-phenyltetrahydroquinoline as the substrate, treatment with NBS leads to the formation of 6,8-dibromo-4-phenylquinoline. organic-chemistry.org This indicates that bromination occurs at both the C-6 (para) and C-8 (ortho) positions, followed by dehydrogenation of the heterocyclic ring. organic-chemistry.org

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex.

Deprotonation of the intermediate by a base to restore the aromaticity of the ring.

In the case of 4-phenyltetrahydroquinoline, the directing effects are as follows:

The Amino Group: As a powerful activating group, it directs incoming electrophiles to the ortho (C-8) and para (C-6) positions.

The Phenyl Group at C-4: This group has a less direct influence on the reactivity of the fused benzene ring compared to the amino group.

The Alkyl Portion of the Heterocycle: This is also an activating group, albeit weaker than the amino group, and reinforces the ortho/para direction.

The combined effect strongly favors substitution at the C-6 and C-8 positions, as demonstrated by the experimental results with NBS. organic-chemistry.org The obtained polybrominated quinolines are valuable intermediates that can undergo further transformations, such as metal-catalyzed cross-coupling reactions (e.g., Sonogashira and Suzuki couplings), to create a diverse library of functionalized quinoline derivatives. organic-chemistry.org

Functionalization and Derivatization Reactions

Beyond reactions on the aromatic ring, the saturated heterocyclic portion of (R)-4-phenyl-1,2,3,4-tetrahydroquinoline offers several sites for functionalization. These reactions allow for the introduction of new substituents at the nitrogen (N-1) or carbon atoms (C-2, C-3, C-4) of the aliphatic ring, enabling the synthesis of a wide range of derivatives.

Functionalization at the C-4 Position: A general and selective method for the functionalization of tetrahydroquinolines at the C-4 position has been developed using organolithium reagents and phosphoramide (B1221513) ligands. chemrxiv.orgresearchgate.net This approach involves an undirected deprotonation at the benzylic C-4 position, followed by quenching the resulting organolithium intermediate with an electrophile. researchgate.net This strategy has been successfully applied to install various substituents via direct alkylation with primary and secondary alkyl halides or through a Negishi cross-coupling protocol with aromatic halides. chemrxiv.org

Functionalization at the C-2 Position: While the target molecule is substituted at C-4, related studies on N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines demonstrate the feasibility of functionalizing the C-2 position, alpha to the nitrogen atom. acs.org Treatment of these substrates with n-butyllithium results in efficient lithiation at the 2-position. The subsequent trapping of this organolithium intermediate with various electrophiles, such as alkyl halides or carbonyl compounds, yields 2,2-disubstituted tetrahydroquinoline products. acs.org This chemistry provides a pathway to access tetrahydroquinolines that are fully substituted adjacent to the nitrogen atom. acs.org

N-Functionalization: The secondary amine nitrogen in the tetrahydroquinoline ring is a nucleophilic center and can readily undergo a variety of derivatization reactions. Standard reactions include:

N-Alkylation: Reaction with alkyl halides to introduce new alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

These N-functionalization reactions are fundamental in modifying the electronic and steric properties of the molecule and are often used to install protecting groups, such as the tert-butoxycarbonyl (Boc) group, which can influence the regioselectivity of subsequent reactions. acs.org

Table 2: Selected Functionalization Reactions of the Tetrahydroquinoline Scaffold

| Position | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| C-4 | Deprotonation-Alkylation | t-BuLi, TPPA, R-X | 4-Alkyl-tetrahydroquinolines | chemrxiv.orgresearchgate.net |

| C-4 | Deprotonation-Negishi Coupling | t-BuLi, ZnCl₂, Ar-X, Pd catalyst | 4-Aryl-tetrahydroquinolines | chemrxiv.org |

| C-2 (on 2-aryl analogue) | Lithiation-Electrophilic Quench | n-BuLi, Electrophile (E+) | 2-E, 2-Aryl-tetrahydroquinolines | acs.org |

| N-1 | Acylation (Boc Protection) | (Boc)₂O | N-Boc-tetrahydroquinoline | acs.org |

Ring-Opening and Rearrangement Reactions

While the tetrahydroquinoline skeleton is generally stable, it can undergo skeletal rearrangements under specific conditions, particularly in the presence of strong acids. Ring-opening reactions, however, are not commonly reported for this heterocyclic system, which typically favors reactions that maintain the integrity of the fused ring structure.

Acid-Catalyzed Rearrangement: A notable transformation of the tetrahydroquinoline framework is an acid-catalyzed isomerization that results in a ring contraction of the six-membered heterocycle to a five-membered ring. The acid-catalyzed rearrangement of certain tetrahydroquinoline derivatives has been shown to yield derivatives of 4-aminoindane in high yields. rsc.org This reaction involves a significant skeletal reorganization where the nitrogen-containing ring effectively contracts, leading to the formation of an indane structure. While the specific mechanism can vary with substitution, it highlights a pathway for transforming the tetrahydroquinoline core into a different carbocyclic system. rsc.org

Other rearrangements are often associated with the synthesis of the tetrahydroquinoline ring rather than a reaction of the pre-formed heterocycle. For example, domino reactions involving the rearrangement of N-indanyl(methoxy)amines can be used to construct 2-substituted tetrahydroquinolines. nih.gov This process, however, is a synthetic route to the ring system, not a rearrangement of it.

Based on available literature, dedicated ring-opening reactions of the 4-phenyl-1,2,3,4-tetrahydroquinoline (B3012551) core are not a prominent feature of its chemistry. The stability of the bicyclic structure generally disfavors reactions that would lead to the cleavage of the ring system under typical synthetic conditions.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Stereochemistry (e.g., (R)-configuration) on Molecular Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. This is due to the stereospecific nature of interactions with biological macromolecules like enzymes and receptors.

For tetrahydroquinoline derivatives, the spatial arrangement of substituents is a critical determinant of activity. For instance, in a study of 4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, an allosteric positive modulator of the α7 nicotinic acetylcholine (B1216132) receptor, it was found that the biological activity was exclusively due to the (+)-(S,R,S) enantiomer. datapdf.com Similarly, the anticonvulsant activity of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (B164611) was attributed specifically to the (+)-enantiomer, which was found to be the most effective in protecting against N-methyl-D-aspartate (NMDA)-induced seizures and neuronal degeneration in animal models. mdpi.com

These findings underscore the principle that the specific three-dimensional orientation of the phenyl group and other substituents on the tetrahydroquinoline ring, as defined by the (R)- or (S)-configuration at the chiral centers, is fundamental to achieving the precise molecular interactions required for a desired biological effect. The distinct orientation of one enantiomer over the other can lead to more favorable binding energies, better complementarity with the active site of a target protein, and ultimately, enhanced potency.

Influence of Substituent Effects on Biological Activity Profiles

The biological activity of the 4-phenyl-1,2,3,4-tetrahydroquinoline (B3012551) scaffold can be finely tuned by introducing various substituents on both the phenyl ring and the tetrahydroquinoline nucleus. SAR studies have consistently shown that the electronic properties (electron-donating or electron-withdrawing) and steric properties (size, shape) of these substituents significantly modulate the compound's efficacy and mechanism of action.

In the development of novel NF-κB inhibitors, for example, it was observed that adding electron-withdrawing groups, such as trifluoromethyl (-CF3), to the phenyl ring of tetrahydroquinoline-2-carboxamides resulted in the most potent cytotoxic activity against several human cancer cell lines. nih.gov Conversely, in a study on the hepatoprotective effects of 4-phenyltetrahydroquinolines, the presence of an electron-donating amino (-NH2) group at the 2-position of the tetrahydroquinoline moiety or the para-position of the 4-phenyl ring was found to be superior for activity compared to a hydroxyl (-OH) group. nih.gov This suggests that different biological targets may have varying requirements for optimal interaction.

The position of the substituent is also critical. Studies on tetrahydroquinolone derivatives as GPR41 modulators revealed that the nature of the aryl group attached to a furan (B31954) moiety could switch the compound's activity from antagonistic to agonistic. nih.gov Specifically, replacing a 2-(trifluoromethoxy)benzene group with di- or trifluorobenzene groups resulted in compounds with agonistic activity, highlighting the pivotal role of the substituent in determining the functional response. nih.gov

| Scaffold/Series | Substituent & Position | Observed Effect on Activity | Biological Target/Assay | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline-2-carboxamide | -CF3 at R2 and R4 of phenyl ring | Most potent cytotoxicity | Human cancer cell lines (NCI-H23, ACHN, etc.) | nih.gov |

| 4-Phenyltetrahydroquinoline | -NH2 group vs. -OH group | Amino group showed superior hepatoprotective activity | CCl4-induced liver injury in rats | nih.gov |

| Tetrahydroquinolone | Di- or trifluorobenzene vs. 2-(trifluoromethoxy)benzene | Switched activity from antagonistic to agonistic | GPR41 modulation | nih.gov |

| Tetrahydroquinoline | -OCH3 and -OH groups | Considered for electronic influence studies | NF-κB Inhibition | nih.gov |

Molecular Hybridization Strategies Involving Tetrahydroquinoline Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units with known biological activity) into a single hybrid molecule. This approach aims to create new chemical entities with enhanced affinity, improved efficacy, or a dual mechanism of action that can address complex diseases or overcome drug resistance. The tetrahydroquinoline scaffold is a versatile platform for such strategies.

The 1,2,3-triazole ring is a popular linker in molecular hybridization due to its metabolic stability, ability to form hydrogen bonds, and facile synthesis via "click chemistry." Hybridizing tetrahydroquinoline with triazole moieties has led to the development of compounds with significant antimicrobial and antifungal activities. In one study, a series of 1,2,3-triazole-based compounds containing a chloroquinoline moiety was synthesized and screened. The resulting hybrids exhibited potent antifungal activity, with some compounds showing minimum inhibitory concentrations (MIC) in the sub-micromolar range against Saccharomyces cerevisiae without significant cytotoxicity, marking them as potential candidates for treating invasive fungal infections.

Flavonoids are a class of natural products known for their wide range of pharmacological properties, including antioxidant and anti-inflammatory effects. researchgate.net Quercetin (B1663063) is a prominent flavonoid that has been explored in hybridization strategies. The synthesis of C8-aminomethylated quercetin–1,2,3,4-tetrahydroisoquinoline (B50084) derivatives via the Mannich reaction has been reported. mdpi.com These hybrids were evaluated for their effects on cholinergic enzymes and antioxidant potential. The study found that derivatization of quercetin with the tetrahydroisoquinoline motif altered its biological activity profile, demonstrating that combining these two pharmacophores can lead to novel therapeutic properties. mdpi.com In other studies, quercetin has served as a benchmark for evaluating the antioxidant capacity of novel tetrahydroquinoline derivatives. mdpi.comnih.gov

Combining the tetrahydroquinoline scaffold with established drugs like Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is another promising hybridization strategy. A hybrid molecule containing 1,2,3,4-tetrahydroquinoline (B108954) and ibuprofen (B1674241) fragments was successfully synthesized and characterized. mdpi.com The resulting compound, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, was assessed for its in vitro antioxidant and anti-inflammatory activities. The study concluded that the hybrid molecule exhibited significant activity, demonstrating the potential to merge the biological properties of the constituent fragments into a new chemical entity. mdpi.com

Computational and Theoretical Studies in Molecular Design

Computational and theoretical methods are indispensable tools in modern drug discovery, providing insights into molecular interactions that are often difficult to obtain through experimental means alone. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics (MD) simulations are widely applied to the design and optimization of tetrahydroquinoline-based compounds.

Molecular Docking is used to predict the preferred binding orientation of a ligand to its molecular target. For example, docking studies were used to explore the DNA-binding interactions of a series of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives with B-DNA, helping to identify preferred binding sites and interaction modes. benthamdirect.com In another study, various tetrahydroquinoline derivatives were docked against inflammatory, cancer, and microbial protein receptors to predict their inhibitory effects and validate experimental findings. researchgate.net These simulations can explain observed SAR and guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to study tetrahydroquinoline derivatives targeting Lysine-specific demethylase 1 (LSD1), an anticancer target. mdpi.com These models provide contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications are likely to enhance or diminish activity, thus providing a rational basis for designing more potent inhibitors. mdpi.com

Theoretical calculations , such as Density Functional Theory (DFT), provide insights into the electronic properties of molecules. These studies can calculate properties like HOMO-LUMO gaps, ionization potential, and electrophilicity, which help in understanding the reactivity and stability of new tetrahydroisoquinoline derivatives. mdpi.com By correlating these calculated descriptors with biological activity, researchers can gain a deeper understanding of the underlying mechanisms of action.

| Computational Method | Application/Objective | Target/System Studied | Key Findings/Insights | Reference |

|---|---|---|---|---|

| Molecular Docking | Predict binding modes and affinities | B-DNA (PDB ID: 1BNA) | Explored preferred binding sites and interaction modes of THQ derivatives. | benthamdirect.com |

| 3D-QSAR (CoMFA/CoMSIA) | Establish relationship between 3D structure and activity | Lysine-specific demethylase 1 (LSD1) inhibitors | Generated predictive models (q2 > 0.7) and contour maps to guide new inhibitor design. | mdpi.com |

| Molecular Docking | Investigate binding of THQ analogs to HIV-1 RT | NNRTI binding pocket of HIV-1 RT | Identified potent analogs and showed they share the same binding mode as known inhibitors. | scispace.com |

| Density Functional Theory (DFT) | Investigate structural reactivity and electronic properties | New tetrahydroisoquinoline derivatives | Calculated HOMO-LUMO gaps and global reactivity descriptors to assess reactivity. | mdpi.com |

Despite a comprehensive search for scientific literature concerning the chemical compound "(R)-4-phenyl-1,2,3,4-tetrahydroquinoline," specific and detailed information required to fully address the user's structured request is not available. While general information on tetrahydroquinoline derivatives and their computational analysis exists, explicit Density Functional Theory (DFT) calculations, analysis of electronic properties (such as HOMO-LUMO gap, chemical potential, and electrophilicity), and detailed molecular docking and dynamics simulations specifically for the this compound enantiomer could not be located.

The provided outline necessitates in-depth, quantitative data and mechanistic interpretations derived from these specific computational chemistry methods. The absence of such detailed research findings in the public domain for this particular compound prevents the creation of a scientifically accurate and thorough article that adheres strictly to the requested structure and content inclusions.

Therefore, this article cannot be generated as per the user's instructions due to the lack of available specific data for "this compound" in the scientific literature.

Investigation of Biological Activities at the Mechanistic Level

Enzyme Inhibition and Modulation Studies

The ability of (R)-4-phenyl-1,2,3,4-tetrahydroquinoline derivatives to interact with and inhibit various enzymes from both bacterial and mammalian sources has been a significant area of investigation. These studies have revealed potent and sometimes selective inhibitory activities that are crucial for potential therapeutic applications.

Tetrahydroquinoline derivatives have shown promise as antibacterial agents through the inhibition of essential bacterial enzymes. DNA gyrase, a type IIA topoisomerase, is a validated target for antibiotics as it is crucial for bacterial DNA replication. mdpi.com Some quinoline (B57606) derivatives have demonstrated potent activity against DNA gyrase. acs.org Specifically, hybrid inhibitors that target both the GyrA and GyrB subunits of DNA gyrase have been designed, showing low nanomolar inhibition and antibacterial activity against Gram-negative pathogens. nih.gov

Another critical bacterial enzyme, methionyl-tRNA synthetase (MetRS), which is essential for protein biosynthesis, has also been a target. semanticscholar.org REP8839, a compound containing a diaryldiamine moiety, is a selective inhibitor of MetRS with potent antibacterial activity against various gram-positive organisms, including resistant strains of Staphylococcus aureus. nih.govresearchgate.net This inhibitor demonstrates high potency, with an inhibition constant (Ki) of 10 pM for Staphylococcus aureus MetRS, and acts competitively with methionine. nih.govresearchgate.net

| Enzyme | Inhibitor Type | Organism | Key Findings |

|---|---|---|---|

| DNA Gyrase B | Hybrid Inhibitors | Gram-negative bacteria | Low nanomolar inhibition by targeting both GyrA and GyrB subunits. nih.gov |

| Methionyl-tRNA Synthetase (MetRS) | Selective Inhibitor (REP8839) | Gram-positive bacteria (S. aureus) | Potent inhibition (Ki = 10 pM), competitive with methionine. nih.govresearchgate.net |

In addition to their antibacterial properties, derivatives of the core structure have been investigated for their effects on mammalian enzymes. The Na+, K+-ATPase, or sodium pump, is a vital enzyme in animal cells, and its inhibition can have significant physiological effects. Halogenated phenylquinolinones have been identified as effective inhibitors of Na+, K+-ATPase. For instance, 5,6,7,8-tetrafluoro-3-hydroxy-2-phenylquinolin-4(1H)-one (TFHPQ) inhibits this enzyme with an IC50 value near 10 μM, with the inhibition being particularly effective when the enzyme is in its K+-bound E2 conformation. nih.gov

The serine/threonine kinase Akt (protein kinase B) is another important mammalian enzyme, playing a key role in cell survival, growth, and proliferation. Its hyperactivation is linked to tumorigenesis. researchgate.netnih.gov 4-Phenylquinolin-2(1H)-one has been identified as a highly specific allosteric inhibitor of Akt. researchgate.netnih.gov This compound was found to inhibit Akt kinase activity with an IC50 of 6 µM by interacting with the PH domain of Akt, which hinders its phosphorylation and activation. nih.gov

| Enzyme | Inhibitor | IC50 | Mechanism of Action |

|---|---|---|---|

| Na+, K+-ATPase | 5,6,7,8-tetrafluoro-3-hydroxy-2-phenylquinolin-4(1H)-one (TFHPQ) | ~10 μM | Binds to the K+-bound E2 conformation of the enzyme. nih.gov |

| Akt (Protein Kinase B) | 4-Phenylquinolin-2(1H)-one | 6 µM | Allosteric inhibition via interaction with the PH domain, preventing phosphorylation. nih.gov |

Receptor Interaction Studies

The interaction of this compound and its analogs with various receptors in the central nervous system has been a focal point of research, revealing their potential to modulate neurotransmission and other signaling pathways.

Certain tetrahydroisoquinoline derivatives have been shown to influence the release of neurotransmitters. For example, a single administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (1-BnTIQ) has been demonstrated to increase the extracellular concentration of dopamine (B1211576) in the rat striatum in a dose-dependent manner. nih.govresearchgate.net This effect is thought to be mediated through the activation of dopaminergic nigrostriatal neurons via the dopamine transporter. nih.gov The increase in dopamine levels was suppressed by tetrodotoxin (B1210768) and a calcium-ion-free solution, indicating a dependence on neuronal activity and vesicular release. nih.govresearchgate.net

Derivatives of 4-phenyl-1,2,3,4-tetrahydroisoquinoline (B1230677) have been synthesized and evaluated as ligands for dopamine receptors. nih.gov These compounds have shown the ability to bind to dopamine receptors with moderate affinity. nih.govresearchgate.net Specifically, a series of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines were prepared as analogs of the D1 dopamine receptor antagonist SCH23390. nih.gov Competitive binding studies showed that these compounds could compete for both D1 and D2 receptor binding sites, with varying affinities. nih.gov

The modulation of ion channels is another important aspect of the biological activity of these compounds. A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their affinity to the phencyclidine (PCP) binding site of the NMDA receptor complex, which is an ion channel. nih.gov The (S)-configured derivative bearing a 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position exhibited the highest affinity, with a Ki value of 0.0374 μM. nih.gov This compound also displayed significant enantioselectivity, being almost 90 times more potent than its (R)-enantiomer. nih.gov

| Biological Target | Compound Class | Key Findings |

|---|---|---|

| Dopamine Release | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) | Increases extracellular dopamine in the striatum via activation of nigrostriatal neurons. nih.govresearchgate.net |

| Dopamine Receptors (D1/D2) | 1-Phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines | Act as ligands with varying affinities for D1 and D2 receptors. nih.gov |

| NMDA Receptor Ion Channel | (S)-1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline | High affinity for the PCP binding site (Ki = 0.0374 μM) with significant enantioselectivity. nih.gov |

Antiproliferative and Cytotoxic Mechanisms (in vitro studies on cell lines)

The cytotoxic effects of the tetrahydroquinoline scaffold, particularly with a phenyl substitution at the 4-position, have been a key area of investigation. These studies often explore the potential of these compounds to combat cancer by interfering with cellular processes essential for tumor growth and survival.

Induction of Apoptosis and Cell Cycle Arrest

While direct studies on this compound's ability to induce apoptosis and cell cycle arrest are not extensively documented in the available literature, research on structurally similar compounds provides valuable insights. For instance, studies on derivatives of the isomeric 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) scaffold have demonstrated cytotoxic effects. Specifically, 1-phenyl-TIQ has been shown to induce apoptosis in PC12 cells. nih.gov This suggests that the presence of a phenyl group on the saturated heterocyclic ring may be a critical factor in the pro-apoptotic activity of this class of compounds.

Further research into other substituted tetrahydroisoquinolines has revealed mechanisms involving cell cycle arrest. nih.govnih.gov For example, novel tetrahydro- nih.govmmv.orgnih.govtriazolo[3,4-a]isoquinoline chalcones have been found to induce cell growth arrest at the G1 phase and stimulate apoptosis in breast cancer cells. nih.gov Although these compounds have a more complex structure, the shared tetrahydroisoquinoline core points to a potential mechanism that may be relevant to the simpler 4-phenyl-1,2,3,4-tetrahydroquinoline (B3012551) structure. It is important to note that these findings are on a related but distinct molecular framework, and further investigation is required to determine if this compound elicits similar effects.

Inhibition of NF-κB Transcriptional Activity

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of cellular processes, including inflammation, cell growth, and apoptosis. nih.gov Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.gov Research into 1,2,3,4-tetrahydroquinoline (B108954) derivatives has identified this scaffold as a potent inhibitor of NF-κB transcriptional activity. nih.gov

A study focused on novel 1,2,3,4-tetrahydroquinoline scaffolds highlighted the importance of a phenyl group at what corresponds to the 4-position for inhibitory activity against lipopolysaccharide (LPS)-induced NF-κB transcription. nih.gov The research group designed and synthesized a series of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid N-(substituted)phenyl amides and evaluated their potential as NF-κB inhibitors. While the study did not report on the unsubstituted this compound, it established that the presence of the phenyl group at the 4-position was a key determinant for the observed potent inhibitory effects of the more complex derivatives. nih.gov

The general mechanism of NF-κB inhibition by small molecules can involve interference with various steps in the signaling pathway, such as the prevention of the degradation of the inhibitor of NF-κB (IκB) or the blockage of the nuclear translocation of the active NF-κB dimers. nih.gov The precise point of intervention for the 4-phenyl-1,2,3,4-tetrahydroquinoline scaffold within the NF-κB pathway remains an area for more detailed investigation.

Table 1: Investigated Biological Activities of Tetrahydroquinoline Derivatives

| Biological Activity | Compound Class | Key Findings |

|---|---|---|

| Apoptosis Induction | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Induced apoptosis in PC12 cells. nih.gov |

| Cell Cycle Arrest | Tetrahydro- nih.govmmv.orgnih.govtriazolo[3,4-a]isoquinoline chalcones | Induced G1 phase arrest in breast cancer cells. nih.gov |

Antimicrobial Activities (Research on direct effects, not efficacy)

The direct effects of this compound and its analogs on various pathogens have been explored, revealing a spectrum of antimicrobial activities. The focus of this research has been on elucidating the underlying mechanisms of action.

Antibacterial Mechanisms

The antibacterial properties of the 4-phenyl-1,2,3,4-tetrahydroquinoline scaffold are not well-defined in the scientific literature. However, studies on related tetrahydroisoquinoline derivatives have shown some activity. For instance, a novel (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline was found to be most effective against Staphylococcus epidermidis and Klebsiella pneumonia. nih.gov The mechanism of action for this class of compounds is not fully elucidated but is an active area of research. In contrast, a study on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives did not find significant antibacterial activity. researchgate.net

Antifungal Mechanisms

The antifungal potential of tetrahydroquinoline derivatives has been investigated, with some studies pointing to specific enzymatic targets. While a study on N-alkyl tetrahydroquinolines (lacking the 4-phenyl group) showed no antifungal activity, the corresponding saturated perhydroquinoline derivatives were active, with one compound identified as an inhibitor of Δ8,7-isomerase, an enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov

More relevant to the 4-phenyl-1,2,3,4-tetrahydroquinoline structure is research on chalcone (B49325) derivatives that incorporate the 1,2,3,4-tetrahydroquinoline moiety. One such derivative, designated H4, demonstrated potent inhibitory activity against Phytophthora capsici. Mechanistic studies revealed that H4 primarily acts on the cell membrane and inhibits the activity of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.gov This suggests a potential mechanism of action for appropriately substituted 4-phenyl-1,2,3,4-tetrahydroquinolines.

Antiplasmodial Mechanisms

The fight against malaria has led to the investigation of various heterocyclic compounds, including those with a tetrahydroquinoline core. One potential mechanism of action for the antiplasmodial activity of tetrahydroquinoline derivatives is the inhibition of protein farnesyltransferase (PFT). nih.gov PFT is an essential enzyme for the malaria parasite, Plasmodium falciparum. A study on tetrahydroquinoline PFT inhibitors noted that a derivative with a phenyl group at the R4 position exhibited significantly reduced metabolism in mouse and rat microsomes, which is a desirable pharmacokinetic property. nih.gov

Another line of research has shown that compounds based on the 4(1H)-quinolone scaffold, which is structurally related to tetrahydroquinolines, can prevent the transmission of Plasmodium falciparum to mosquitoes. mmv.orgresearchgate.net These compounds were found to reduce or prevent the exflagellation of male gametocytes, a crucial step in the parasite's life cycle within the mosquito vector. mmv.orgresearchgate.net While this activity was observed for 4(1H)-quinolones, it points to a possible transmission-blocking strategy that could be explored for 4-phenyl-1,2,3,4-tetrahydroquinoline derivatives.

Table 2: Investigated Antimicrobial Mechanisms of Tetrahydroquinoline Derivatives

| Antimicrobial Activity | Compound Class/Derivative | Proposed Mechanism of Action |

|---|---|---|

| Antifungal | N-Undecylperhydroquinoline | Inhibition of Δ8,7-isomerase in the ergosterol biosynthesis pathway. nih.gov |

| Antifungal | Chalcone derivative containing 1,2,3,4-tetrahydroquinoline (H4) | Inhibition of mitochondrial succinate dehydrogenase (SDH). nih.gov |

| Antiplasmodial | Tetrahydroquinoline derivatives | Inhibition of Plasmodium falciparum protein farnesyltransferase (PFT). nih.gov |

Antioxidant and Anti-inflammatory Mechanisms (in vitro studies)

The tetrahydroquinoline scaffold is recognized as a promising framework in medicinal chemistry due to its wide range of biological activities, including antioxidant and anti-inflammatory effects. nih.govresearchgate.net The antioxidant potential of tetrahydroquinoline derivatives is often attributed to their ability to act as radical scavengers. nih.gov

In vitro studies on various tetrahydroquinoline derivatives have demonstrated their capacity to neutralize free radicals. For instance, certain derivatives have shown significant scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. mdpi.com The mechanism of action is believed to involve the donation of a hydrogen atom from the nitrogen atom of the tetrahydroquinoline ring, which stabilizes the free radical. The high antioxidant capacity of some tetrahydroquinoline derivatives is suggested to be due to large chain-breaking rate constants and the regeneration of the inhibitor during chain termination processes. bohrium.com

Regarding anti-inflammatory mechanisms, in vitro assays on related compounds have shown inhibition of key inflammatory mediators. For example, studies on various tetrahydroquinoline derivatives have demonstrated the ability to scavenge nitric oxide (NO), a significant signaling molecule in inflammation. nih.govmdpi.com One study on N-Mannich base derivatives of tetrahydroquinoline identified a compound that scavenged nitric oxide levels to a maximum of 85% at a 50 µM concentration. nih.gov The denaturation of proteins is a known cause of inflammation, and some derivatives have been evaluated for their ability to inhibit albumin denaturation. semanticscholar.org

The general findings for the tetrahydroquinoline class of compounds are summarized in the table below.

| Biological Activity | Assay | General Findings for Tetrahydroquinoline Derivatives |

| Antioxidant | DPPH radical scavenging | Derivatives show varied, sometimes potent, radical scavenging activity. nih.govmdpi.com |

| Anti-inflammatory | Nitric oxide (NO) scavenging | Certain derivatives effectively reduce nitric oxide levels. nih.govmdpi.com |

| Anti-inflammatory | Inhibition of Albumin Denaturation | Some derivatives show potential in preventing protein denaturation. semanticscholar.org |

Investigation of Lipophilicity and its Influence on Biological Interaction

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADMET) profile. bowen.edu.ng It plays a pivotal role in how a molecule interacts with biological membranes and receptors.

For the class of 4-phenyltetrahydroquinoline derivatives, structure-activity relationship (SAR) studies highlight the importance of lipophilicity for biological activity. A quantitative structure-activity relationship (QSAR) investigation on 6-amino-4-phenyltetrahydroquinoline derivatives revealed a significant correlation between hydrophobicity and their efficacy as antagonists for the human follicle-stimulating hormone (FSH) receptor. nih.gov The positive coefficient for the ClogP variable in the derived QSAR model indicates that more hydrophobic (lipophilic) ligands are crucial for their antagonistic efficacy, suggesting the presence of a lipophilic pocket on the active site of the receptor. nih.gov

The table below summarizes the key aspects of lipophilicity for this class of compounds.

| Parameter | Method of Investigation | Influence on Biological Interaction |

| Lipophilicity / Hydrophobicity | QSAR Studies (on related derivatives) | Increased lipophilicity is correlated with enhanced biological efficacy for certain receptor targets. nih.gov |

| Structural Features | SAR Studies (on related derivatives) | The 4-phenyl group is a key contributor to the hydrophobic interactions necessary for receptor binding. nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques in Tetrahydroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are the foundational techniques for determining the structure of (R)-4-phenyl-1,2,3,4-tetrahydroquinoline.

The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the tetrahydroquinoline ring system and the pendant phenyl ring would typically appear in the downfield region (approx. 6.5-7.5 ppm). The protons on the saturated heterocyclic ring (at positions C2, C3, and C4) would appear further upfield. Specifically, the methine proton at the chiral center (C4) would be coupled to the adjacent methylene (B1212753) protons at C3, and its chemical shift would be influenced by the adjacent phenyl group. The methylene protons at C2 and C3 would likely exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and to the proton at C4. The N-H proton of the amine would appear as a broader signal whose chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would show 15 distinct signals, corresponding to each carbon atom. The aromatic carbons would resonate in the typical downfield region (~110-150 ppm). The aliphatic carbons of the tetrahydroquinoline ring (C2, C3, and C4) would appear in the upfield region of the spectrum. The chemical shift of the C4 carbon would be particularly informative, confirming the presence of a phenyl-substituted methine group at that position.

The following table details the expected ¹H and ¹³C NMR chemical shift ranges for the key structural components of the molecule.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons (C₆H₅ & C₆H₄) | ~6.5 - 7.5 | ~110 - 150 |

| C4-H (Methine) | ~4.0 - 4.5 | ~45 - 55 |

| C3-H₂ (Methylene) | ~1.8 - 2.2 | ~25 - 35 |

| C2-H₂ (Methylene) | ~3.2 - 3.6 | ~40 - 50 |

| N-H | Variable, broad | N/A |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the proton at C4 to the protons at C3, and the C3 protons to the C2 protons. This allows for the unambiguous assignment of the entire aliphatic spin system within the heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal to which it is attached. This technique would definitively assign the proton signals for C2-H₂, C3-H₂, and C4-H to their corresponding carbon resonances (C2, C3, and C4).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is vital for connecting different fragments of the molecule. For instance, it would show correlations from the C4 proton to the carbons of the phenyl ring and to carbons in the fused benzene (B151609) ring of the tetrahydroquinoline system. It would also connect the C2 protons to the C8a carbon, confirming the ring fusion.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, leaving no doubt as to the molecular structure and connectivity of this compound.

Operando NMR for In-Situ Reaction Monitoring and Network Identification

Operando NMR spectroscopy is a powerful technique that allows for the real-time monitoring of chemical reactions as they occur inside the NMR spectrometer. This provides direct insight into reaction kinetics, the formation of intermediates, and the evolution of products.

In the context of synthesizing substituted tetrahydroquinolines, operando NMR has been used to study one-pot tandem reactions. For example, in the synthesis of a related compound, 2-phenyl-tetrahydroquinoline, operando NMR enabled the direct observation of the evolution of intermediates and products under high pressure (50 bar H₂). researchgate.netrsc.org This included the identification of reactive and unstable species, such as 2-phenyl-3,4-dihydroquinoline, which would be challenging to detect using traditional ex-situ analysis. researchgate.netrsc.org By tracking the concentration of reactants, intermediates, and products over time, a detailed reaction network can be constructed. researchgate.netrsc.org This molecular-level understanding allows for the rational optimization of reaction conditions to maximize the yield and selectivity of the desired product, such as this compound.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation